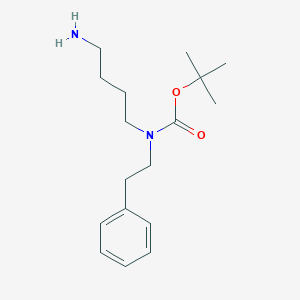
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is an organic compound that features a benzamide core substituted with a difluoroethoxy group, an iodine atom, and diethylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoroethoxy Intermediate: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated intermediate with N,N-diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide or Grignard reagents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxy-substituted benzoic acids, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biochemical assays to study the interactions of difluoroethoxy-substituted compounds with biological targets.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, while the iodine atom may facilitate interactions through halogen bonding. The diethylamine moiety can contribute to the compound’s overall lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzaldehyde
- 3-(2,2-Difluoroethoxy)benzoic acid
- 3-(2,2-Difluoroethoxy)-N,N-dimethylbenzamide
Uniqueness
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is unique due to the combination of its difluoroethoxy group, iodine atom, and diethylamine moiety. This combination imparts distinct chemical and physical properties, such as enhanced binding affinity and specific reactivity patterns, which are not observed in similar compounds.
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxy)-N,N-diethyl-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2INO2/c1-3-17(4-2)13(18)9-5-6-10(16)11(7-9)19-8-12(14)15/h5-7,12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCHDDRTVFSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














